AKB48 N-Pentanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

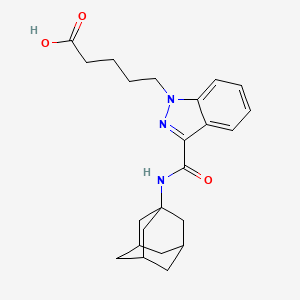

AKB48 N-ペンタン酸代謝物、別名3-[(トリシクロ[3.3.1.13,7]デカン-1-イルアミノ)カルボニル]-1H-インダゾール-1-ペンタン酸は、合成カンナビノイドの代謝物です。 これは、AKB48 の潜在的な尿中代謝物であり、N-アルキル鎖のカルボキシル化を特徴としています 。 この化合物は主に、合成カンナビノイドの代謝を研究するために、法医学および研究用途で使用されます .

準備方法

AKB48 N-ペンタン酸代謝物の合成には、AKB48 の N-アルキル鎖のカルボキシル化が含まれます。合成経路には、一般的に次の手順が含まれます。

出発物質: AKB48、JWH 018 アダマンチルカルボキサミドと構造的に類似したペンチルインダゾール。

化学反応の分析

AKB48 N-ペンタン酸代謝物は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、還元代謝物の形成につながる可能性があります。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応によって生成される主要な生成物は、使用された特定の条件と試薬によって異なります .

4. 科学研究における用途

AKB48 N-ペンタン酸代謝物は、いくつかの科学研究に用途があります。

科学的研究の応用

AKB48 N-pentanoic acid metabolite has several scientific research applications:

Forensic Chemistry: It is used as an analytical reference standard in forensic laboratories to detect the presence of synthetic cannabinoids in biological samples.

Toxicology: The compound is studied to understand the toxicological effects of synthetic cannabinoids and their metabolites.

Pharmacology: Research on this metabolite helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.

Analytical Chemistry: It is used in the development and validation of analytical methods for the detection and quantification of synthetic cannabinoids.

作用機序

AKB48 N-ペンタン酸代謝物の作用機序は、体内のカンナビノイド受容体との相互作用を含みます。この化合物は、カンナビノイド受容体 CB1 および CB2 に結合し、さまざまなシグナル伝達経路の活性化につながります。 この相互作用は、神経伝達物質の放出やその他の生理学的効果の調節につながります .

類似化合物との比較

AKB48 N-ペンタン酸代謝物は、次のような他の合成カンナビノイド代謝物に似ています。

JWH 018 N-ペンタン酸代謝物: 両方の化合物は、合成カンナビノイドの代謝物であり、類似した構造的特徴を共有しています.

5-フルオロ AKB48 N-(4-ヒドロキシペンチル)代謝物: この化合物は、AKB48 のフッ素化アナログであり、類似した代謝経路を持っています.

AKB48 N-(4-ヒドロキシペンチル)代謝物: AKB48 のもう1つの代謝物で、N-アルキル鎖のヒドロキシル化を特徴としています.

AKB48 N-ペンタン酸代謝物の独自性は、N-アルキル鎖の特異的なカルボキシル化にあります。これは、他の代謝物と区別され、独自な分析特性を提供します .

生物活性

AKB48 N-Pentanoic Acid, a synthetic cannabinoid metabolite, has garnered attention in pharmacological research due to its complex biological activity and implications in toxicology. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological effects, metabolic pathways, and relevant case studies.

Overview of this compound

AKB48 is a member of the synthetic cannabinoid family, which mimics the effects of THC, the active component in cannabis. The N-pentanoic acid variant is particularly significant as it serves as a metabolite of the parent compound AKB48. Understanding its biological activity is crucial for both clinical and forensic toxicology.

Metabolic Pathways

The metabolism of this compound is characterized by various transformations, predominantly through hydroxylation, keto-group formation, and N-dealkylation. A study identified 41 metabolites of AKB48 through human liver microsome (HLM) experiments, with hydroxylation being the most common modification observed .

Key Metabolites Identified

- Monohydroxylated metabolites : Predominantly found shortly after administration.

- Dihydroxylated and trihydroxylated metabolites : More prevalent within 30 minutes post-administration.

- N-pentanoic acid glucuronide : Detected in urine samples, indicating significant conjugation activity .

This compound exhibits cannabinoid receptor activity , primarily interacting with CB1 and CB2 receptors. The binding affinity and resultant biological effects can vary significantly based on structural modifications:

- IC50 values : The inhibitory concentration (IC50) for AKB48 is reported between 1.00-15.00 ng/ml , indicating its potency in receptor binding .

- Cross-reactivity : Studies have shown substantial cross-reactivity with related synthetic cannabinoids, which complicates detection and analysis in clinical samples .

Case Study Analysis

A notable case series examined the presence of this compound in patient samples during drug screenings. The findings highlighted the compound's prevalence in various matrices (e.g., serum, plasma) and its implications for understanding synthetic cannabinoid use in clinical settings:

| Patient | Sample Type | Date | ADB-PINACA (ng/mL) | This compound (ng/mL) |

|---|---|---|---|---|

| 1 | Serum | 08/22 | 85 | 29 |

| Plasma | 08/22 | 65 | 16 | |

| Plasma | 08/23 | ND | 57 | |

| 2 | Serum | 08/22 | 307 | 32 |

| Plasma | 08/23 | ND | 109 | |

| Plasma | 08/24 | ND | 52 |

This data indicates that AKB48 and its metabolites can persist in biological systems for extended periods post-use, complicating both detection strategies and therapeutic interventions.

Analytical Techniques for Detection

The detection of this compound relies heavily on advanced chromatographic techniques. Studies have utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify this metabolite effectively:

- Method validation : The analytical methods have shown high specificity and sensitivity, with limits of detection ranging from 0.1 to 12 ng/mL .

- Sample analysis : A significant number of urine samples from drug withdrawal programs were analyzed, confirming the presence of AKB48 metabolites alongside other synthetic cannabinoids .

特性

IUPAC Name |

5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCIJYXHEYJYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043149 |

Source

|

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-94-4 |

Source

|

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of AKB48 N-pentanoic acid in the context of the research?

A1: this compound is a metabolite of AKB48, a synthetic cannabinoid. The research focuses on developing a sensitive and robust method for detecting and quantifying various synthetic cannabinoid metabolites, including this compound, in urine samples []. This method is crucial for monitoring the prevalence of these substances in drug withdrawal programs and understanding their usage patterns.

Q2: How was this compound analyzed in the study?

A2: The research employed a technique called Ultra-High Pressure Liquid Chromatography–Quadrupole Time of Flight–Mass Spectrometry (UHPLC–QTOF–MS) to analyze urine samples for this compound []. This sophisticated method allows for the separation, identification, and quantification of the metabolite with high sensitivity and accuracy, even at low concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。